N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a piperidin-1-yl group at position 2 and a thioether-linked acetamide moiety at position 5. The acetamide group is further modified with a 4-chloro-2-methoxy-5-methylphenyl substituent, which likely enhances lipophilicity and target binding.
The synthesis of such compounds often involves multi-step reactions, including cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates, as observed in related thiazolo[4,5-d]pyrimidine syntheses .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S2/c1-12-8-14(15(28-2)9-13(12)21)24-16(27)10-29-19-17-18(22-11-23-19)25-20(30-17)26-6-4-3-5-7-26/h8-9,11H,3-7,10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPINGCWCCZETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.91 g/mol. The compound features a complex structure that includes a piperidine moiety and a thiazolo[4,5-d]pyrimidine derivative, which are known for their diverse biological activities.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, a study on piperidine derivatives reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's thiazole and pyrimidine components may enhance its interaction with bacterial targets, potentially inhibiting growth.
Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory activities. Similar compounds have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in treating neurodegenerative diseases such as Alzheimer’s . The inhibition of urease is significant for managing conditions like urinary tract infections.
Anticancer Potential
The thiazolo[4,5-d]pyrimidine scaffold is associated with anticancer activity. Studies have indicated that derivatives of this structure can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to the target compound have demonstrated effectiveness against A431 vulvar epidermal carcinoma cells . This suggests that this compound may also possess anticancer properties.
Case Studies and Research Findings
- Antibacterial Screening : A series of synthesized compounds were screened for antibacterial activity, revealing that those containing piperidine moieties exhibited promising results against Escherichia coli and Staphylococcus aureus. The IC50 values for these compounds ranged from 0.63 to 2.14 µM, indicating potent antibacterial effects .
- Enzyme Inhibition Studies : Compounds similar to the target compound were evaluated for their ability to inhibit urease and AChE. The most active derivatives showed IC50 values significantly lower than standard inhibitors, suggesting enhanced efficacy .
- Docking Studies : Molecular docking simulations revealed that the target compound could effectively bind to key enzymes involved in bacterial metabolism and cancer cell proliferation pathways. This supports its potential use as a lead compound in drug development .
Comparative Biological Activity Table
| Activity Type | Compound Class | Example Activity | IC50 Values (µM) |
|---|---|---|---|
| Antibacterial | Piperidine derivatives | Against E. coli | 0.63 - 2.14 |
| Enzyme Inhibition | Urease inhibitors | Strong inhibition | <1 |
| Anticancer | Thiazolo[4,5-d]pyrimidines | Inhibition of cell proliferation | Varies by cell line |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The target compound’s thiazolo[4,5-d]pyrimidine core distinguishes it from analogs like N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), which features a thiazolo[4,5-d]pyridazine scaffold.
Substituent Analysis
Key Observations:
- Lipophilicity: The target compound’s piperidine and methoxy groups may improve membrane permeability compared to the thiophene and chlorophenyl groups in .
- Synthetic Accessibility: Microwave-assisted synthesis (used for analogs in ) could enhance reaction efficiency and yield for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
